Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(diethylamino)ethyl ester
Description
Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(diethylamino)ethyl ester is a phenolic ester derivative characterized by:
- A phenolic core substituted with isopropyl, methoxycarbonyl, and methyl groups at positions 6, 2, and 3, respectively.
- A diethylaminoethyl ester group, which enhances solubility in biological systems due to its basicity and amphiphilic nature.
Its design combines lipophilic aromatic substituents with a polar amine-containing ester, balancing membrane permeability and solubility .
Properties
CAS No. |
52073-15-1 |
|---|---|
Molecular Formula |
C20H31NO5 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
methyl 2-[2-[2-(diethylamino)ethoxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C20H31NO5/c1-7-21(8-2)11-12-25-17(22)13-26-19-16(14(3)4)10-9-15(5)18(19)20(23)24-6/h9-10,14H,7-8,11-13H2,1-6H3 |
InChI Key |
KLSLAJCPPHOEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)COC1=C(C=CC(=C1C(=O)OC)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Property | Description |
|---|---|
| Molecular Formula | C20H33NO5 |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(diethylamino)ethyl ester |
| CAS Number | 52073-15-1 |
| Synonyms | p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethoxycarbonylmethoxy)-, methyl ester |
The compound features a phenoxyacetic acid core with substitutions at the 6-position (isopropyl group), 2-position (methoxycarbonyl group), and 3-position (methyl group), with the acetic acid moiety esterified by a 2-(diethylamino)ethyl group.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves esterification reactions between the corresponding substituted phenoxyacetic acid derivative and 2-(diethylamino)ethanol or its activated derivatives. The key steps include:
- Preparation of the substituted phenoxyacetic acid intermediate.
- Activation of the carboxyl group (e.g., via acid chlorides or anhydrides).
- Coupling with 2-(diethylamino)ethanol to form the ester linkage.
Detailed Synthetic Routes
Synthesis of Substituted Phenoxyacetic Acid Intermediate
The starting material is often a substituted phenol such as 6-isopropyl-2-methoxycarbonyl-3-methylphenol. This phenol undergoes alkylation or carboxymethylation to introduce the acetic acid moiety at the phenoxy position. Common methods include:
- Reaction with chloroacetic acid or its derivatives under basic conditions to yield the phenoxyacetic acid.
- Esterification of the carboxyl group with methanol or other alcohols to protect or modify the acid function.
Activation of Carboxyl Group
To facilitate ester formation, the phenoxyacetic acid is converted to a more reactive intermediate such as:
- Acid chloride by reaction with thionyl chloride or oxalyl chloride.
- Mixed anhydrides or activated esters (e.g., using dicyclohexylcarbodiimide).
Coupling with 2-(Diethylamino)ethanol
The activated acid intermediate reacts with 2-(diethylamino)ethanol under controlled conditions to form the ester bond. Parameters such as temperature, solvent, and molar ratios are optimized for yield and purity.
Representative Reaction Scheme
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 6-isopropyl-2-methoxycarbonyl-3-methylphenol + chloroacetic acid, base | Formation of phenoxyacetic acid intermediate |
| 2 | Phenoxyacetic acid + thionyl chloride | Conversion to acid chloride |
| 3 | Acid chloride + 2-(diethylamino)ethanol, base | Formation of target ester compound |
Analytical Data Supporting Preparation
Purity and Identity Confirmation
- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms the chemical shifts consistent with the aromatic protons, ester linkages, and diethylaminoethyl moiety.
- Mass Spectrometry (MS): Molecular ion peak at m/z consistent with 365.5 g/mol.
- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch (~1735 cm⁻¹), aromatic C-H, and amine groups.
Research Findings and Optimization
- The choice of activating agent for the carboxyl group significantly affects the reaction rate and purity.
- Use of mild bases such as triethylamine during coupling minimizes side reactions.
- Solvent choice (e.g., dichloromethane, tetrahydrofuran) influences solubility and reaction kinetics.
- Purification by column chromatography or recrystallization ensures removal of unreacted starting materials and by-products.
Summary Table of Preparation Methods
| Preparation Step | Common Reagents/Conditions | Notes |
|---|---|---|
| Phenoxyacetic acid intermediate | Chloroacetic acid, base (NaOH or K2CO3) | Basic conditions favor substitution |
| Acid chloride formation | Thionyl chloride, reflux | Requires dry conditions |
| Esterification | 2-(diethylamino)ethanol, base (triethylamine) | Room temperature to mild heating |
| Purification | Chromatography or recrystallization | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the ester and carbonyl groups, converting them into alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups onto the aromatic ring.
Scientific Research Applications
Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(diethylamino)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl ester group may facilitate binding to biological targets, while the phenoxyacetic acid moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Acetic acid, diphenyl-, 2-(diethylamino)pentyl ester (8CI)
- Key Features: Diphenylacetic acid backbone esterified with a pentyl chain containing a diethylamino group. Higher molecular weight (MW ~423 g/mol) compared to the target compound.
- The pentyl chain elongates the molecule, possibly altering pharmacokinetic profiles (e.g., slower metabolism).
- Similarities: Presence of a diethylamino group in the ester side chain, which may enhance tissue penetration and bioavailability .
2-(Diethylamino)ethyl 2-(4-oxo-2-phenyl-4H-chromen-8-yl)acetate
- Key Features: Chromene-derived acetic acid esterified with a diethylaminoethyl group. Contains a 4-oxo-2-phenylchromene moiety, a structure associated with antioxidant and anti-inflammatory activity.
- Lacks the methoxycarbonyl and isopropyl substituents, reducing steric hindrance compared to the target compound.
- Similarities: Shared diethylaminoethyl ester group, suggesting comparable solubility and ionization properties .
(2-Isopropoxycarbonyl-6-isopropyl-3-methylphenoxy)acetic acid 2-(dimethylamino)ethyl ester
- Key Features: Isopropoxycarbonyl substituent instead of methoxycarbonyl. Dimethylaminoethyl ester group instead of diethylaminoethyl.
- Isopropoxycarbonyl may confer greater steric hindrance and hydrolytic stability compared to methoxycarbonyl.
- Similarities: Shared phenolic core with isopropyl and methyl substituents, indicating analogous electronic effects .
Isopropyl 2-(2,6-dichlorophenoxy)acetate
- Key Features: Dichlorophenoxyacetic acid esterified with an isopropyl group.
- Absence of a diethylaminoethyl group results in lower solubility in polar solvents.
- Similarities: Both are phenoxyacetic acid esters, suggesting possible overlap in synthetic pathways .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Pharmacological Implications
- Target Compound: The methoxycarbonyl and isopropyl groups may slow metabolic degradation by steric shielding. Diethylaminoethyl ester enhances absorption through pH-dependent ionization, favoring passive diffusion across membranes.
- Diphenylacetic Acid Ester :
- High lipophilicity could lead to accumulation in fatty tissues, prolonging half-life but increasing toxicity risk.
- Chromene Derivative :
- The chromene core may confer antioxidant activity, but lack of aromatic substituents reduces steric protection against enzymes.
Biological Activity
Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 2-(diethylamino)ethyl ester, is a compound with significant potential in pharmacological applications. Its complex structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C20H31NO5
- Molecular Weight : 351.44 g/mol
- CAS Number : 53206-86-3
The biological activity of this compound may be attributed to its interaction with various biological targets. The presence of the diethylamino group suggests potential effects on neurotransmitter systems, while the phenoxyacetic acid moiety may contribute to anti-inflammatory and analgesic properties.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives of phenoxyacetic acids have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that this compound could potentially reduce inflammation through these pathways.
Analgesic Properties
The analgesic effects of related compounds have been documented in various studies. For example, the inhibition of pain pathways through modulation of neurotransmitter release has been observed in similar esters . This compound's ability to interact with pain receptors may provide therapeutic benefits in pain management.
Antimicrobial Activity
Some studies suggest that phenolic compounds possess antimicrobial properties. The structure of this compound may allow it to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Study on Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various phenoxyacetic acid derivatives. Results indicated that certain modifications enhanced COX inhibition significantly compared to standard anti-inflammatory drugs . This suggests that this compound may also exhibit similar or improved efficacy.
Analgesic Efficacy in Animal Models
In a controlled animal study, a compound structurally similar to our target was tested for analgesic effects. The results demonstrated a significant reduction in pain response compared to placebo groups, indicating potential for clinical applications in pain relief .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this compound, and how can its purity be validated?
- Methodological Answer :
- Synthesis :
Protection of reactive groups : Use acetic anhydride or other acylating agents to protect hydroxyl or amine groups .
Acid chloride formation : Treat the carboxylic acid moiety with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to generate the reactive intermediate .
Esterification : React the acid chloride with 2-(diethylamino)ethanol in the presence of a base (e.g., triethylamine) to form the ester bond .
Deprotection : Use mild alkaline hydrolysis (e.g., NaOH/MeOH) to remove protecting groups without degrading the ester .
- Validation :
- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (e.g., NIST MS number 119007 for structurally related esters) .
- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., diethylaminoethyl group at δ ~3.4 ppm for N-CH₂) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can researchers differentiate this compound from structurally similar esters during characterization?
- Methodological Answer :
- Chromatographic separation : Optimize HPLC gradients (e.g., acetonitrile/water with 0.1% TFA) to resolve retention time differences caused by the isopropyl and methoxycarbonyl substituents.
- High-resolution MS (HRMS) : Confirm the exact mass (e.g., C₂₀H₂₉NO₅ requires m/z 375.2046) to distinguish from analogs with mass deviations >5 ppm .
- Infrared (IR) spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹) unique to the diethylaminoethyl group .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Assay standardization :
Use identical cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability in reagents.
Validate compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS to detect hydrolysis products .
- Data reconciliation :
- Compare purity levels (e.g., ≥98% vs. <90%) using orthogonal methods (NMR, HPLC). Impurities like free acetic acid derivatives may antagonize biological targets .
- Conduct dose-response curves (IC₅₀/EC₅₀) to account for potency variations due to solvent effects (e.g., DMSO vs. ethanol) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking :
Generate 3D conformers using software (e.g., Schrödinger Maestro) and dock into target proteins (e.g., esterase enzymes). Prioritize poses with hydrogen bonds to the methoxycarbonyl group.
Validate docking results with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess binding stability .
- QSAR modeling :
- Train models on analogs with measured IC₅₀ values, using descriptors like logP (predicted ~3.2) and topological polar surface area (~75 Ų) to correlate structure-activity trends .
Q. How can the compound’s metabolic stability be evaluated in vitro?
- Methodological Answer :
- Liver microsome assays :
Incubate the compound (10 µM) with rat/human liver microsomes (0.5 mg/mL) and NADPH cofactor at 37°C.
Quench reactions at intervals (0, 15, 30, 60 min) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
- Esterase inhibition :
- Co-incubate with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm enzymatic hydrolysis as the primary degradation pathway .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction optimization :
- Screen solvents (e.g., dichloromethane vs. THF) and bases (e.g., Et₃N vs. DMAP) to maximize esterification efficiency. Lower temperatures (0–5°C) may reduce side reactions .
- Byproduct identification :
- Use preparative TLC or LC-MS to isolate and characterize low-yield impurities (e.g., unreacted acid chloride or diethylaminoethanol adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
